Welcome to the BenchChem Online Store!
molecular formula C10H15N3O B1428684 6-(3-Methoxypyrrolidin-1-yl)pyridin-3-amine CAS No. 939376-69-9

6-(3-Methoxypyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1428684
M. Wt: 193.25 g/mol
InChI Key: SOKOGZWCAZAHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714126B2

Procedure details

This nitro compound was dissolved in 10 mL of EtOAc, and treated with 100 mg of 10% palladium on carbon. The reaction was shaken under 50 psi of H2 overnight. The reaction was filtered through a celite pad, and the filtrate was concentrated to afford 6-(3-methoxy-pyrrolidin-1-yl)-pyridin-3-ylamine, which was used directly in the next step without further purification. LRMS calcd for C10H15N3O (m/e) 193, obsd 194 (M+H).
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=2)[CH2:4]1>CCOC(C)=O.[Pd]>[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[N:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:4]1

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was shaken under 50 psi of H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1CN(CC1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.